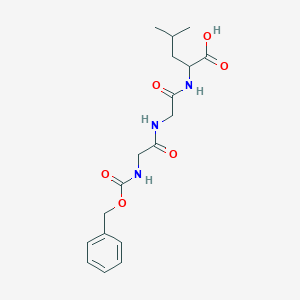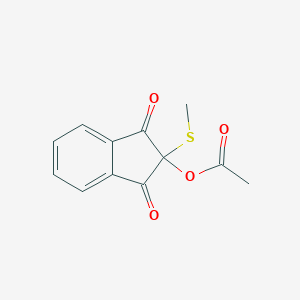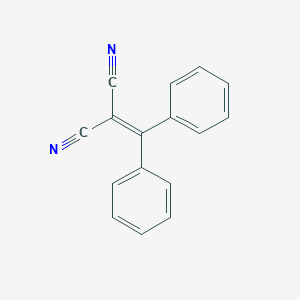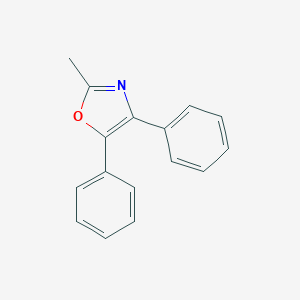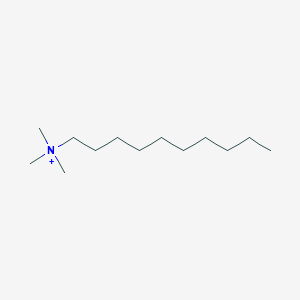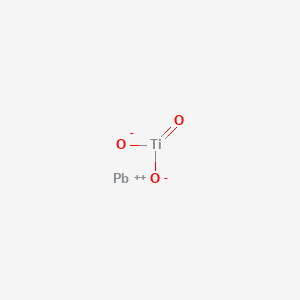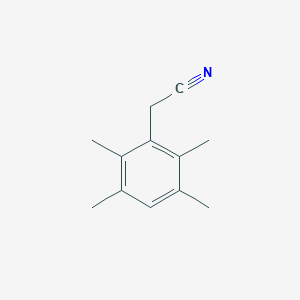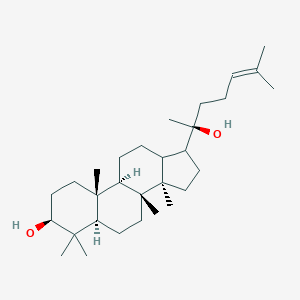
OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a chemical compound that has gained significant attention in scientific research. It is a dithiol that is widely used in various fields, including biochemistry, pharmacology, and material science. Oxamide is synthesized through a simple and efficient method and has unique properties that make it a promising candidate for many applications.
Mécanisme D'action
The mechanism of action of oxamide is not well understood, but it is believed to be due to its ability to form disulfide bonds with proteins and other biomolecules. This property allows oxamide to interact with various biological systems and induce changes in their structure and function.
Biochemical and Physiological Effects:
Oxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory and antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using oxamide in lab experiments is its high purity and stability. It is also easy to synthesize, and the yield of the synthesis process is high. However, one limitation of using oxamide is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of oxamide in scientific research. One direction is the development of new fluorescent probes based on oxamide for the detection of biomolecules. Another direction is the use of oxamide as a cross-linking agent for the preparation of new hydrogels with unique properties. Additionally, oxamide can be used as a corrosion inhibitor for various metals and alloys. Finally, the anti-cancer and anti-inflammatory properties of oxamide can be further explored for the development of new therapeutic agents.
Conclusion:
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Its simple and efficient synthesis method, high purity, and stability make it an attractive choice for many researchers. The future directions for the use of oxamide are numerous, and its potential applications are vast.
Méthodes De Synthèse
Oxamide is synthesized using a simple and efficient method. The synthesis involves the reaction of ethyl m-toluidine with carbon disulfide and sodium hydroxide to form the intermediate product, which is then reacted with 1,2-dichloroethane to yield oxamide. The yield of the synthesis process is high, and the purity of the compound can be easily obtained through recrystallization.
Applications De Recherche Scientifique
Oxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a cross-linking agent in the preparation of hydrogels. Additionally, oxamide has been used as a corrosion inhibitor for steel and as a stabilizer for polyvinyl chloride.
Propriétés
Numéro CAS |
14118-02-6 |
|---|---|
Nom du produit |
OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- |
Formule moléculaire |
C22H34N4S2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide |
InChI |
InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
QLHIIBDEEMJKLA-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2 |
SMILES |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
SMILES canonique |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
Autres numéros CAS |
14118-02-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




